4-amino-N-methylpiperidine-1-carboxamide

Description

Significance in Organic Synthesis and Heterocyclic Chemistry

The significance of 4-amino-N-methylpiperidine-1-carboxamide in organic synthesis stems from its status as a commercially available intermediate. leyan.comarctomsci.comsigmaaldrich.com This availability allows chemists to incorporate the 4-aminopiperidine-1-carboxamide (B2670209) scaffold into more complex molecular architectures. The piperidine (B6355638) ring is a prevalent structural motif in a multitude of biologically active compounds and approved drugs, making its derivatives valuable starting materials in medicinal chemistry and drug discovery. The functional groups present in the molecule offer multiple reaction sites for further chemical transformations.

In heterocyclic chemistry, this compound serves as a precursor for the construction of more elaborate heterocyclic systems. The inherent reactivity of the primary amino group and the structural features of the piperidine ring allow for its use in the synthesis of fused or substituted piperidine-containing frameworks.

Overview of Structural Class and Synthetic Utility

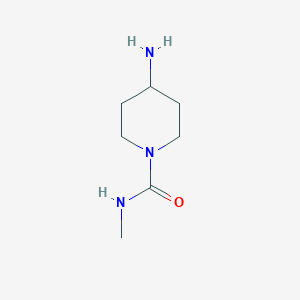

4-amino-N-methylpiperidine-1-carboxamide belongs to the structural class of substituted piperidines. Key features of its structure include:

A six-membered saturated heterocyclic piperidine ring.

A primary amino group (-NH₂) at the 4-position of the piperidine ring.

An N-methylcarboxamide group (-C(=O)NHCH₃) attached to the piperidine nitrogen at the 1-position.

The synthetic utility of this compound is derived from the reactivity of its functional groups. The primary amino group is nucleophilic and can participate in a variety of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones to form substituted amines.

The N-methylcarboxamide group influences the electronic properties and conformation of the piperidine ring, which can in turn affect the reactivity and selectivity of the molecule in synthetic transformations. The compound's hydrochloride salt form often provides improved solubility in certain solvents, facilitating its use in various reaction conditions.

Interactive Data Tables

Chemical Identification

| Identifier | Value |

| Chemical Name | 4-amino-N-methylpiperidine-1-carboxamide |

| CAS Number | 1217273-16-9 leyan.comarctomsci.comsigmaaldrich.com |

| Hydrochloride CAS No. | 1286264-93-4 leyan.comchembuyersguide.com |

Structural and Chemical Properties

| Property | Information |

| Molecular Formula | C₇H₁₅N₃O |

| Structural Class | Substituted Piperidine, Carboxamide, Primary Amine |

| Key Functional Groups | Piperidine, Primary Amino Group, N-methylcarboxamide |

| Availability | Commercially available as a building block for synthesis. leyan.comarctomsci.comsigmaaldrich.comchembuyersguide.comevitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-methylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9-7(11)10-4-2-6(8)3-5-10/h6H,2-5,8H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLKLJIOJCJNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274399 | |

| Record name | 4-Amino-N-methyl-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217273-16-9 | |

| Record name | 4-Amino-N-methyl-1-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217273-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methyl-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methylpiperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 4 Amino N Methylpiperidine 1 Carboxamide

Functional Group Interconversions at the Amine Moiety

The primary amino group at the 4-position of the piperidine (B6355638) ring is a key site for nucleophilic reactions, allowing for extensive derivatization through acylation, sulfonylation, alkylation, and reductive amination. These transformations are fundamental in exploring the structure-activity relationships of piperidine-based compounds. nih.gov

The primary amine of 4-amino-N-methylpiperidine-1-carboxamide readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are typically conducted under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base like triethylamine (B128534) or potassium carbonate. This reaction is widely used to introduce a variety of acyl groups, which can significantly alter the compound's properties. nih.govresearchgate.net For instance, reacting the parent amine with benzoyl chloride would yield the corresponding N-benzoyl derivative. nih.gov

Sulfonylation proceeds in a similar manner, using a sulfonyl chloride (e.g., benzenesulfonyl chloride) as the electrophile. nih.gov The resulting sulfonamides are a prominent class of compounds, known for their diverse biological activities. mdpi.commdpi.com The synthesis of these derivatives is often straightforward and provides access to a broad chemical space for analog development. mdpi.com

| Reaction Type | Electrophile | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Inert solvent (e.g., DCM, CHCl3), Base (e.g., K2CO3, Et3N) | N-Acyl amide |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Inert solvent (e.g., DMF), Base (e.g., K2CO3) | N-Sulfonamide |

Modification of the amine moiety through the introduction of alkyl groups can be achieved via direct alkylation or, more commonly and controllably, through reductive amination.

Direct Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts, making purification challenging. masterorganicchemistry.com

Reductive Amination provides a more efficient and selective route for preparing secondary or tertiary amines. wikipedia.org This two-step, often one-pot, process first involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone under weakly acidic conditions. The imine is then reduced in situ to the corresponding alkylated amine. wikipedia.orgresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. nih.govmasterorganicchemistry.com This strategy allows for the introduction of a vast array of substituents, depending on the choice of the aldehyde or ketone.

| Strategy | Reagents | Key Intermediate | Product | Notes |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halide (R-X) | - | Mixture of secondary/tertiary amines | Often leads to over-alkylation and poor selectivity. masterorganicchemistry.com |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R2CO), Reducing Agent (e.g., NaBH(OAc)3) | Imine | Secondary or Tertiary Amine | Highly versatile and selective method for amine alkylation. nih.govwikipedia.org |

Modifications at the Carboxamide Group

The N-methylpiperidine-1-carboxamide is a tertiary amide, which is generally a stable functional group. Its modification typically requires more forcing conditions compared to the primary amine at the 4-position.

Hydrolysis of the tertiary carboxamide to the corresponding piperidine-1-carboxylic acid and methylamine (B109427) is a feasible transformation, though it often necessitates vigorous reaction conditions. researchgate.net Alkaline hydrolysis, for example, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net Due to the stability of the amide bond, this reaction typically requires elevated temperatures and strong basic or acidic conditions to proceed to completion. researchgate.net

Esterification is not a direct conversion from the carboxamide. Instead, it is a subsequent reaction following hydrolysis. The piperidine-1-carboxylic acid obtained from hydrolysis can then be converted to an ester through standard esterification methods, such as the Fischer esterification (reaction with an alcohol under acidic catalysis) or by first converting the carboxylic acid to a more reactive species like an acyl chloride.

The direct conversion of the N-methylcarboxamide to other substituted amides (transamidation) is challenging due to the poor leaving group ability of the methylamino anion. A more practical and widely employed strategy involves a two-step sequence:

Hydrolysis: The starting amide is first hydrolyzed to the piperidine-1-carboxylic acid intermediate, as described above.

Amide Coupling: The resulting carboxylic acid is then coupled with a different primary or secondary amine to form a new, substituted amide. This step typically requires the activation of the carboxylic acid using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or by converting it to an acyl chloride. researchgate.netnih.gov This synthetic route is a cornerstone of medicinal chemistry for creating libraries of analogs, as demonstrated in the synthesis of various bipiperidine amides. nih.gov

Ring Functionalization and Analog Synthesis

Beyond the functional groups, the piperidine ring itself can be a target for modification to generate novel analogs. Strategies for ring functionalization often involve either the direct modification of the pre-formed ring or the synthesis of the piperidine ring from functionalized acyclic precursors. researchgate.netnih.gov

Direct C-H functionalization of the piperidine ring is an advanced strategy that can introduce substituents at various positions. The site-selectivity (at C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the ring nitrogen. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce groups at the C2 or C4 positions of N-protected piperidines. nih.gov

A more traditional and often more practical approach involves using a functionalized piperidine synthon. For instance, a substituted 4-piperidone (B1582916) can serve as a versatile precursor. Modifications can be introduced at the C3 or C5 position of the piperidone before the 4-amino group is installed via reductive amination. researchgate.net Another strategy involves starting with a different piperidine derivative, such as isonipecotate, where substituents can be introduced at the 4-position via alkylation, followed by a Curtius rearrangement to generate the 4-amino group. nih.gov This approach allows for the synthesis of analogs with substituents directly on the carbon atom bearing the amine.

Furthermore, more complex modifications, such as the introduction of spirocyclic systems, have been achieved by constructing the desired ring system prior to the final assembly of the aminopiperidine core. beilstein-journals.org These methods highlight the importance of strategic precursor selection in the synthesis of complex piperidine analogs.

| Strategy | Description | Example Precursor | Reference |

|---|---|---|---|

| Direct C-H Functionalization | Catalytic insertion of a functional group into a C-H bond of the piperidine ring. | N-Boc-piperidine | nih.gov |

| Use of Functionalized Precursors | Synthesis starting from a piperidine ring that already contains the desired substituent. | Substituted 4-piperidone | researchgate.net |

| De Novo Ring Synthesis | Construction of the piperidine ring from acyclic starting materials containing the desired functionality. | Functionalized dihaloalkanes and amines | researchgate.net |

| Spirocyclization | Creation of a spirocyclic system fused to the piperidine ring. | Piperidone derivative | beilstein-journals.org |

Introduction of Substituents on the Piperidine Ring

The introduction of substituents onto the piperidine ring of 4-aminopiperidine (B84694) derivatives is a key strategy to modulate their biological activity and physical properties. While specific literature on the direct derivatization of 4-amino-N-methylpiperidine-1-carboxamide is limited, general synthetic strategies for substituted 4-aminopiperidines can be applied. These modifications can significantly impact the molecule's conformation and its interactions with biological targets.

A common approach involves the synthesis of substituted piperidines from corresponding pyridine (B92270) precursors through catalytic hydrogenation. The choice of catalyst, such as palladium, platinum, or rhodium, is critical for the efficiency and stereoselectivity of the reaction. For instance, the hydrogenation of a substituted pyridine can yield the corresponding piperidine, with the reaction conditions influencing the formation of cis or trans isomers.

Another strategy involves the construction of the substituted piperidine ring from acyclic precursors through cyclization reactions. This method offers a high degree of flexibility in introducing a variety of substituents at different positions of the ring. For example, a route to an aminopiperidine derivative bearing a spirocyclic ring on the piperidine moiety has been developed by constructing the cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring. researchgate.net This multi-step synthesis began with the reaction of ethyl cyanoacetate (B8463686) and 1,2-dibromoethane (B42909) to form a functionalized cyclopropane (B1198618) derivative. researchgate.net Subsequent reduction of the cyano group, Michael addition to methyl acrylate, and N-protection furnished a diester which then underwent Dieckmann condensation to form the piperidine ring. researchgate.net

Furthermore, the introduction of an additional alkyl group to the 4-aminopiperidine ring can be important for the biological activity of new drug candidates as it may considerably reduce the number of possible conformations. researchgate.net A facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives has been described, involving the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net

The table below summarizes various strategies for the introduction of substituents on the piperidine ring of related 4-aminopiperidine compounds.

| Starting Material | Reagents and Conditions | Product | Reference |

| N-benzyl-pyridinium salt | 1. R1-NH2, CH2Cl2, TiCl4, 0°C; 2. NaBH4, MeOH; 3. CHCl3, K2CO3, R2COCl | cis-3-methyl-4-amido piperidine derivatives | researchgate.net |

| Ethyl cyanoacetate and 1,2-dibromoethane | i. Base; ii. Reduction; iii. Michael addition with methyl acrylate; iv. N-protection; v. Dieckmann condensation | Aminopiperidine with a spirocyclic ring | researchgate.net |

| Substituted Pyridine | Palladium or Ruthenium catalyst, High pressure H₂ | Substituted Piperidine | |

| 4-Piperidone | Reaction with methylamine, cyanation, reduction | 4-cyano-1-methylpiperidine |

Stereoselective Derivatization Approaches

Stereoselectivity is a critical aspect of medicinal chemistry, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles. For 4-amino-N-methylpiperidine-1-carboxamide, which has a chiral center at the C4 position of the piperidine ring, stereoselective derivatization is of significant interest.

One of the primary methods to achieve stereoselectivity is through asymmetric synthesis, starting from chiral precursors. For instance, a facile approach to prepare cis-3-methyl-4-aminopiperidine derivatives utilizes a regioselective ring opening of a cyclic precursor, which can be designed to control the stereochemistry of the final product. researchgate.net The introduction of a methyl group at the C3 position creates two chiral centers, and controlling their relative and absolute configuration is key.

Another approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation. The hydrogenation of a tetrahydropyridinium salt, a precursor to the piperidine ring, in the presence of a chiral rhodium catalyst has been shown to produce enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine.

The table below outlines some stereoselective approaches for the synthesis of substituted piperidine derivatives.

| Precursor | Catalyst/Reagent | Key Transformation | Product Stereochemistry | Reference |

| N-benzyl-3-methyl-3,4-epoxi-piperidine | Amine nucleophile | Regioselective ring opening | cis-3-methyl-4-aminopiperidine derivative | researchgate.net |

| N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | Rh(NBD)₂(BF₄) and Walphos 003 | Asymmetric Hydrogenation | Enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and molecular vibrations of a compound.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in 4-amino-N-methylpiperidine-1-carboxamide. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups in 4-amino-N-methylpiperidine-1-carboxamide are a secondary amide, a primary amine, and a tertiary amine within a piperidine (B6355638) ring. The C=O stretch of the amide group is expected to produce a strong absorption band in the region of 1680-1630 cm⁻¹. blogspot.comspectroscopyonline.com The N-H stretching vibrations of the primary amino group (-NH₂) are anticipated to appear as two distinct peaks in the range of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. Additionally, the N-H bending vibration of the primary amine is typically observed around 1650-1580 cm⁻¹. The N-H stretch of the secondary amide (-NH-CH₃) will likely present a single, medium-intensity band between 3370 and 3170 cm⁻¹, while its N-H bend (Amide II band) appears around 1570-1515 cm⁻¹. spectroscopyonline.comacs.org The C-N stretching vibrations of the aliphatic amine and amide groups will be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-H stretching vibrations of the piperidine ring and the methyl group are expected in the 3000-2850 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for 4-amino-N-methylpiperidine-1-carboxamide

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Secondary Amide (R-CO-NH-R') | N-H Stretch | 3370 - 3170 | Medium |

| C-H (Aliphatic) | C-H Stretch | 3000 - 2850 | Strong |

| Amide (C=O) | C=O Stretch | 1680 - 1630 | Strong |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Variable |

| Secondary Amide (R-CO-NH-R') | N-H Bend (Amide II) | 1570 - 1515 | Strong |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium-Weak |

| Piperidine Ring | Ring Vibrations | Fingerprint Region | Complex |

This table is interactive. Click on the headers to sort.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 4-amino-N-methylpiperidine-1-carboxamide, the symmetric vibrations of the piperidine ring structure would be more prominent in the Raman spectrum. researchgate.netchemicalbook.com The C-C stretching and ring breathing modes of the piperidine skeleton are expected to yield characteristic signals. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. The N-H and C-H stretching vibrations will also be present, although typically with lower intensity compared to their IR counterparts. The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of the entire molecule.

The ¹H NMR spectrum of 4-amino-N-methylpiperidine-1-carboxamide would exhibit distinct signals for each unique proton environment. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region, typically between δ 1.0 and 3.5 ppm. The axial and equatorial protons on the same carbon atom are diastereotopic and will have different chemical shifts and coupling constants. The proton at the C4 position, bearing the amino group, is expected to be shifted downfield relative to the other ring protons. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the amide N-H) around δ 2.7-3.0 ppm. The protons of the primary amino group and the secondary amide N-H proton are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide is expected to resonate at the most downfield position, typically in the range of δ 170-180 ppm. The carbons of the piperidine ring will appear in the aliphatic region, with the C4 carbon (attached to the amino group) and the C2/C6 carbons (adjacent to the amide nitrogen) being shifted downfield compared to the C3/C5 carbons. researchgate.net The N-methyl carbon is expected to have a chemical shift in the range of δ 25-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-amino-N-methylpiperidine-1-carboxamide

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 170 - 180 |

| Piperidine C2, C6 (axial & equatorial) | Multiplets (2.5 - 3.5) | 45 - 55 |

| Piperidine C3, C5 (axial & equatorial) | Multiplets (1.2 - 2.0) | 25 - 35 |

| Piperidine C4 | Multiplet (2.8 - 3.2) | 48 - 58 |

| N-CH₃ | Singlet/Doublet (2.7 - 3.0) | 25 - 35 |

| NH₂ | Broad Singlet | - |

| NH-CH₃ | Broad Singlet | - |

This table is interactive. Click on the headers to sort.

Two-dimensional NMR experiments are indispensable for confirming the proposed structure of 4-amino-N-methylpiperidine-1-carboxamide.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within the piperidine ring, for instance, showing correlations between the protons at C2 and C3, C3 and C4, and so on. This helps in tracing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu This technique is crucial for establishing the connectivity between different functional groups. For example, HMBC correlations would be expected between the N-methyl protons and the amide carbonyl carbon, as well as the piperidine C2/C6 carbons. Correlations between the piperidine protons and the carbonyl carbon would firmly establish the attachment of the carboxamide group to the piperidine nitrogen.

Solid-state NMR (ssNMR) is a valuable technique for studying the conformational properties of molecules in their crystalline or amorphous solid forms. For 4-amino-N-methylpiperidine-1-carboxamide, ssNMR could provide detailed information about the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state, which may differ from its conformation in solution. nih.govrsc.org Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra of the solid material. nih.gov Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the determination of the molecular weight and elucidation of the structure of 4-amino-N-methylpiperidine-1-carboxamide. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise molecular information can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which can be used to determine the elemental composition of 4-amino-N-methylpiperidine-1-carboxamide. The molecular formula of the compound is C₇H₁₅N₃O, which corresponds to a theoretical monoisotopic mass. Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule, typically yielding the protonated molecule [M+H]⁺ in the positive ion mode.

No specific experimental HRMS data for 4-amino-N-methylpiperidine-1-carboxamide was found in the public domain. The following table presents theoretical values and expected outcomes.

Table 1: Theoretical HRMS Data for 4-amino-N-methylpiperidine-1-carboxamide

| Parameter | Theoretical Value |

| Molecular Formula | C₇H₁₅N₃O |

| Theoretical Monoisotopic Mass | 157.1215 u |

| Observed Ion (as [M+H]⁺) | 158.1288 u |

| Expected Mass Accuracy | < 5 ppm |

Note: The theoretical values are calculated based on the elemental composition. Experimental values would be obtained from HRMS analysis.

Tandem Mass Spectrometry (MS/MS) is utilized to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of 4-amino-N-methylpiperidine-1-carboxamide) and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its unambiguous identification. While no specific MS/MS fragmentation data for this compound is readily available, fragmentation pathways can be predicted based on its structure. Common fragmentation would likely involve the cleavage of the carboxamide bond, loss of the methylamino group, and ring-opening of the piperidine core.

The following table provides a hypothetical fragmentation pattern for the [M+H]⁺ ion of 4-amino-N-methylpiperidine-1-carboxamide based on common fragmentation behaviors of similar structures.

Table 2: Hypothetical MS/MS Fragmentation of [M+H]⁺ Ion of 4-amino-N-methylpiperidine-1-carboxamide

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 158.13 | 114.10 | 44.03 (CH₃NCO) | Loss of the methyl isocyanate group. |

| 158.13 | 99.10 | 59.03 (C₂H₅NO) | Cleavage of the C-N bond of the carboxamide. |

| 158.13 | 84.08 | 74.05 (C₃H₈N₂O) | Loss of the amino-carboxamide moiety. |

| 158.13 | 57.07 | 101.06 (C₄H₇N₃O) | Fragmentation of the piperidine ring. |

Note: The m/z values are illustrative and would require experimental verification.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 4-amino-N-methylpiperidine-1-carboxamide from impurities, byproducts, and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like 4-amino-N-methylpiperidine-1-carboxamide. Reversed-phase HPLC, using a C18 stationary phase, is typically suitable for this type of polar compound. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, although this compound lacks a strong chromophore, which might necessitate the use of a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (as in LC-MS).

No established HPLC method for 4-amino-N-methylpiperidine-1-carboxamide was found. The following table outlines a typical starting method for a similar polar compound.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometer |

Note: This method would require optimization for the specific analysis of 4-amino-N-methylpiperidine-1-carboxamide.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Due to the low volatility and polar nature of 4-amino-N-methylpiperidine-1-carboxamide, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the polar amine and amide groups into less polar, more volatile functional groups. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). silicycle.com The resulting derivatives can then be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Specific GC derivatization methods for 4-amino-N-methylpiperidine-1-carboxamide are not documented. The table below provides a general approach.

Table 4: General GC Derivatization and Analysis Approach

| Step | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heat at 70°C for 30 minutes |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |

| Detector | FID or Mass Spectrometer |

Note: The choice of derivatization agent and GC conditions would need to be optimized.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of 4-amino-N-methylpiperidine-1-carboxamide. A silica (B1680970) gel plate is typically used as the stationary phase. Due to the basic nature of the amino group, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to reduce tailing and improve spot shape.

While specific TLC systems for this compound are not published, a common solvent system for polar, basic compounds is provided below.

Table 5: Typical TLC System for Polar Basic Compounds

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane : Methanol : Ammonium Hydroxide (B78521) (e.g., 90:10:1 v/v/v) |

| Visualization | UV light (if the compound is UV active) or staining with a suitable reagent (e.g., ninhydrin (B49086) for the primary amine or potassium permanganate). |

Note: The mobile phase composition would need to be adjusted to achieve an optimal Rf value (typically 0.3-0.5) for the compound.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest available data, a complete single-crystal X-ray diffraction analysis for 4-amino-N-methylpiperidine-1-carboxamide has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intramolecular geometries are not available.

For illustrative purposes, the type of data that would be obtained from such an analysis includes:

Crystallographic Parameters: These define the size and shape of the unit cell, the smallest repeating unit in a crystal lattice.

Molecular Conformation: The study would reveal the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the amino and N-methylcarboxamide substituents.

Intermolecular Interactions: It would identify and characterize non-covalent interactions such as hydrogen bonding, which significantly influence the packing of molecules in the crystal and, consequently, physical properties like melting point and solubility.

While experimental data for the target compound is not available, research on structurally related compounds, such as piperidine carboxamide derivatives, demonstrates the utility of X-ray crystallography in this class of molecules. Such studies provide insight into the expected structural features and intermolecular interactions that might be present in 4-amino-N-methylpiperidine-1-carboxamide.

Computational and Theoretical Investigations of 4 Amino N Methylpiperidine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, providing a detailed picture of its electronic structure and energetics. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules like 4-amino-N-methylpiperidine-1-carboxamide. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the system based on its electron density. This approach significantly reduces computational expense while often providing results with accuracy comparable to more demanding methods.

For 4-amino-N-methylpiperidine-1-carboxamide, DFT calculations are instrumental in determining its ground-state geometry. Geometry optimization procedures systematically adjust the atomic coordinates to find the minimum energy conformation on the potential energy surface. A common approach involves using a functional, such as B3LYP or M06-2X, combined with a basis set, like 6-31G* or cc-pVDZ, to achieve a reliable prediction of bond lengths, bond angles, and dihedral angles. The choice of functional and basis set is critical and is often benchmarked against experimental data for similar systems where available.

The optimized geometry provides the foundation for calculating a host of electronic properties. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions of the molecule. The table below presents a hypothetical set of optimized geometric parameters for the key structural features of 4-amino-N-methylpiperidine-1-carboxamide, as would be predicted by a typical DFT calculation.

| Parameter | Predicted Value |

| C1-N(carboxamide) Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| C4-N(amino) Bond Length | ~1.46 Å |

| Piperidine (B6355638) C-N Bond Lengths | ~1.47 Å |

| Piperidine C-C Bond Lengths | ~1.53 Å |

Note: These are representative values and the actual computed values would depend on the level of theory and basis set employed.

Ab Initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions for fundamental molecular properties.

For a molecule like 4-amino-N-methylpiperidine-1-carboxamide, Ab Initio calculations can be employed to benchmark the results obtained from DFT. For example, MP2 calculations can offer a more accurate description of electron correlation effects, which can be important for systems with multiple lone pairs, such as the nitrogen and oxygen atoms in this compound. These methods are particularly valuable for calculating properties like ionization potentials, electron affinities, and dipole moments with high precision. While a full geometry optimization at a high level of Ab Initio theory might be computationally prohibitive, single-point energy calculations on a DFT-optimized geometry can provide a more refined understanding of the molecule's electronic energy.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the rotatable bonds of the carboxamide and amino substituents give rise to a complex conformational landscape for 4-amino-N-methylpiperidine-1-carboxamide. Mapping this landscape is crucial, as the biological activity of a molecule is often dictated by its ability to adopt a specific low-energy conformation to interact with its target.

Potential Energy Surface (PES) scans are a systematic computational technique used to explore the conformational space of a molecule. q-chem.com This involves systematically rotating one or more dihedral angles while optimizing the remaining geometric parameters at each step. q-chem.com For 4-amino-N-methylpiperidine-1-carboxamide, key dihedral angles to scan would include the C-N bond of the carboxamide group and the C-C-N-H torsion of the amino group.

A PES scan would reveal the rotational barriers and identify the various local energy minima and transition states. For the piperidine ring itself, the primary conformations are the chair, boat, and twist-boat. The chair conformation is generally the most stable for piperidine and its simple derivatives. acs.org The scan would quantify the energy difference between the axial and equatorial positions of the 4-amino group, a critical factor in determining the molecule's preferred shape. The results of such a scan are typically plotted as energy versus the dihedral angle, providing a clear visual representation of the conformational energetics.

While PES scans provide a static picture of the energy landscape, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule to explore its conformational space at a given temperature. frontiersin.org This method is particularly useful for understanding how the molecule behaves in a more realistic environment, such as in a solvent like water.

An MD simulation of 4-amino-N-methylpiperidine-1-carboxamide would reveal the time-dependent fluctuations in its structure, including ring puckering and the rotation of its substituents. mdpi.com By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of transitions between them. This information is invaluable for understanding the molecule's flexibility and how it might adapt its shape upon binding to a biological target. nih.gov The following table outlines the key steps and expected outputs of an MD simulation for this compound.

| Simulation Step | Description | Expected Output |

| System Setup | The molecule is placed in a simulation box, typically solvated with water molecules. | A solvated system ready for simulation. |

| Energy Minimization | The initial system is energy minimized to remove any steric clashes. | A low-energy starting structure. |

| Equilibration | The system is gradually heated and equilibrated at the desired temperature and pressure. | A stable system at physiological conditions. |

| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data. | A trajectory file containing the atomic coordinates over time. |

| Analysis | The trajectory is analyzed to determine conformational preferences, hydrogen bonding patterns, etc. | Data on the dynamic behavior of the molecule. |

Reactivity and Electronic Properties Mapping

Beyond its structure, the electronic properties of 4-amino-N-methylpiperidine-1-carboxamide dictate its reactivity and its potential to engage in intermolecular interactions. Computational methods can map these properties across the molecule, providing insights into its chemical behavior.

One of the most common approaches is the calculation of Molecular Electrostatic Potential (MEP). The MEP is a color-coded map that illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the oxygen atom of the carboxamide group. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The MEP provides a powerful visual tool for predicting sites of hydrogen bonding and other non-covalent interactions.

Frontier Molecular Orbital (FMO) theory is another valuable tool for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For 4-amino-N-methylpiperidine-1-carboxamide, the HOMO is likely to be localized on the amino group and the nitrogen atoms of the piperidine ring, while the LUMO may be centered on the carboxamide moiety.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP analysis of 4-amino-N-methylpiperidine-1-carboxamide, different colors represent varying levels of electrostatic potential. Regions of negative potential, typically colored red or yellow, indicate areas rich in electrons and are prone to electrophilic attack. For this molecule, these would be expected around the oxygen atom of the carboxamide group and the nitrogen atom of the primary amine due to the presence of lone pairs of electrons. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. Such areas would be anticipated around the hydrogen atoms of the amino group and the N-H proton of the carboxamide. researchgate.net This visual representation of charge distribution is crucial for understanding hydrogen bonding interactions and the initial stages of molecular recognition. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, meaning it can be more easily excited. nih.gov For 4-amino-N-methylpiperidine-1-carboxamide, the HOMO is likely to be localized on the electron-rich amino and carboxamide groups, which are the primary sites for electron donation. The LUMO, conversely, would be distributed over areas that can accept electron density. Quantum chemical calculations using methods like Density Functional Theory (DFT) would be required to determine the precise energies of these orbitals and the magnitude of the energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: The following data is illustrative as specific published values for 4-amino-N-methylpiperidine-1-carboxamide are not available.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| Energy Gap (ΔE) | 8.0 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization by examining interactions between filled donor orbitals and empty acceptor orbitals within a molecule. wikipedia.orgwisc.edu This method quantifies the stabilization energy associated with these interactions, offering insight into intramolecular bonding, hyperconjugation, and the effects of electron delocalization on molecular stability. aimspress.com

In Silico Molecular Interaction Studies

In silico methods are crucial for predicting how a ligand, such as 4-amino-N-methylpiperidine-1-carboxamide, might interact with a biological target, like a protein or enzyme. These computational techniques can forecast binding modes and affinities, providing valuable information for drug discovery and molecular design.

Molecular Docking for Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. nih.govdovepress.com The process involves placing the ligand into the binding site of the target and evaluating the potential binding modes based on a scoring function, which estimates the binding affinity.

For 4-amino-N-methylpiperidine-1-carboxamide, docking studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of a target protein. The amino group and the carboxamide moiety of the compound are likely to be critical for forming hydrogen bonds, which often play a crucial role in ligand-receptor recognition. The piperidine ring can engage in van der Waals and hydrophobic interactions within the binding pocket. The results of a docking simulation are often visualized to understand the specific interactions that stabilize the complex.

Binding Energy Calculations for Theoretical Interactions

While docking provides a score that ranks potential binding poses, more rigorous methods are needed to calculate the binding free energy, which is a more accurate measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.gov

These calculations provide a quantitative estimate of the binding energy by considering various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. A lower (more negative) calculated binding energy indicates a stronger and more stable interaction between the ligand and its target. Such calculations would be essential to theoretically validate the potential of 4-amino-N-methylpiperidine-1-carboxamide as a binder to a specific biological target.

Table 2: Hypothetical Molecular Docking and Binding Energy Results (Note: The following data is illustrative as specific published values for 4-amino-N-methylpiperidine-1-carboxamide are not available.)

| Target Protein | Docking Score (kcal/mol) | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |

| Example Kinase A | -8.2 | -45.7 | ASP-150, LYS-45, TYR-88 |

| Example Protease B | -7.5 | -38.2 | GLU-166, HIS-41, CYS-145 |

Role As a Versatile Synthetic Building Block in Complex Molecule Construction

Precursor in Heterocyclic Scaffold Assembly

The inherent reactivity of the amino and amide groups in 4-amino-N-methylpiperidine-1-carboxamide makes it an ideal precursor for the assembly of various heterocyclic scaffolds. These scaffolds are central to the development of new therapeutic agents and functional materials.

The piperidine (B6355638) core is a prevalent motif in many biologically active compounds. The functional handles on 4-amino-N-methylpiperidine-1-carboxamide allow for the straightforward synthesis of poly-substituted piperidine derivatives. The primary amino group can readily undergo a variety of chemical transformations, including alkylation, acylation, and reductive amination, to introduce diverse substituents at the 4-position.

| Reaction Type | Reagent/Catalyst | Resulting Functionality |

| Alkylation | Alkyl halides | Secondary or tertiary amine |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

These reactions enable the systematic modification of the piperidine scaffold, allowing for the fine-tuning of its physicochemical properties, such as polarity, lipophilicity, and basicity. Such modifications are crucial in the optimization of lead compounds in drug discovery.

The bifunctional nature of 4-amino-N-methylpiperidine-1-carboxamide facilitates its use in the construction of fused heterocyclic ring systems. The amino and amide functionalities can participate in intramolecular cyclization reactions or act as key components in multi-component reactions to form bicyclic or polycyclic structures. For instance, the amino group can act as a nucleophile to attack an electrophilic center, leading to the formation of a new ring fused to the piperidine core. While specific examples for this exact compound are not extensively documented in publicly available literature, related piperidine derivatives are known to be utilized in the synthesis of complex heterocyclic systems, such as those containing oxadiazole rings.

Application in Natural Product and Drug-like Molecule Synthesis (Preclinical Context, Mechanisms Only)

In the preclinical setting, the focus is on the efficient synthesis of novel molecular entities for biological screening. 4-amino-N-methylpiperidine-1-carboxamide serves as a valuable starting material in this context.

The hydrochloride salt of 4-amino-N-methylpiperidine-1-carboxamide is commercially available as a research chemical, indicating its utility as an intermediate in the synthesis of more complex molecules. Although detailed synthetic pathways for specific bioactive analogs originating from this compound are proprietary or not widely published, its structural motifs are present in various classes of biologically active compounds. For example, piperidine-based structures are common in central nervous system (CNS) active agents. The synthesis of analogs often involves the modification of the amino or amide groups to explore structure-activity relationships (SAR). A general synthetic approach might involve the coupling of the amino group with various carboxylic acids or sulfonyl chlorides to generate a library of amide or sulfonamide derivatives.

The reactivity of 4-amino-N-methylpiperidine-1-carboxamide makes it a suitable scaffold for combinatorial chemistry. By systematically reacting the amino group with a diverse set of building blocks (e.g., a library of carboxylic acids), a large number of distinct compounds can be rapidly synthesized. This parallel synthesis approach is instrumental in the early phases of drug discovery for identifying hit compounds against a specific biological target. The resulting library of compounds, each with a unique substituent attached to the piperidine scaffold, can then be screened for biological activity.

| Library Type | Variable Component | Potential Biological Target |

| Amide Library | Carboxylic acids | G-protein coupled receptors (GPCRs) |

| Sulfonamide Library | Sulfonyl chlorides | Enzymes (e.g., kinases, proteases) |

| Urea/Thiourea Library | Isocyanates/Isothiocyanates | Ion channels |

Mechanistic Studies of its Role in Reaction Pathways

Detailed mechanistic studies specifically involving 4-amino-N-methylpiperidine-1-carboxamide are not extensively reported in the available literature. However, based on its functional groups, its role in reaction pathways can be inferred from well-established chemical principles.

In reactions where the primary amino group acts as a nucleophile, the reaction mechanism will typically follow standard pathways for amine chemistry. For instance, in an acylation reaction with an acyl chloride, the lone pair of electrons on the nitrogen atom of the amino group will attack the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the new amide bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

In the context of forming fused rings, the mechanism could involve a tandem reaction sequence. For example, an initial intermolecular reaction at the amino group could be followed by an intramolecular cyclization involving the amide nitrogen or oxygen, leading to the formation of a new heterocyclic ring. The specific pathway would be highly dependent on the other reactants and the reaction conditions employed.

Participation in Nucleophilic Substitution Reactions

The primary amino group at the 4-position of the piperidine ring is a potent nucleophile, making it readily available to participate in nucleophilic substitution reactions. This reactivity allows for the formation of new carbon-nitrogen bonds, a fundamental transformation in the synthesis of many pharmaceutical agents and other complex organic molecules.

The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the displacement of a leaving group. Common electrophiles that can react with the primary amine of 4-amino-N-methylpiperidine-1-carboxamide include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions would lead to the formation of secondary amines, amides, and sulfonamides, respectively.

For instance, the reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) would result in N-alkylation, while reaction with an acyl chloride would yield an N-acylated derivative. The choice of solvent can be crucial in these reactions, with polar aprotic solvents like dimethylformamide (DMF) often being used to enhance the nucleophilicity of the amine.

Below is a data table illustrating potential nucleophilic substitution reactions involving the primary amino group of 4-amino-N-methylpiperidine-1-carboxamide.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Benzyl bromide | Secondary Amine |

| Acyl Chloride | Acetyl chloride | Amide |

| Sulfonyl Chloride | Tosyl chloride | Sulfonamide |

It is important to note that the secondary amine within the piperidine ring can also participate in nucleophilic substitution reactions, although its reactivity might be modulated by steric hindrance and the electronic effects of the carboxamide group.

Role as a Chiral Auxiliary or Catalyst in Asymmetric Synthesis

The application of chiral, non-racemic piperidine derivatives as chiral auxiliaries or catalysts in asymmetric synthesis is a well-established strategy for controlling the stereochemical outcome of chemical reactions. nih.govtcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the formation of a specific stereoisomer.

While there is no direct evidence in the reviewed literature of 4-amino-N-methylpiperidine-1-carboxamide itself being used as a chiral auxiliary, its structure contains a stereocenter at the 4-position of the piperidine ring if the substituents on the nitrogen atoms are different. If synthesized in an enantiomerically pure form, it could theoretically serve as a chiral auxiliary. For example, derivatives of proline, another cyclic amine, are widely used as chiral auxiliaries in the asymmetric synthesis of amino acids. nih.govtcichemicals.com

In a hypothetical scenario, an enantiomerically pure form of a derivative of 4-amino-N-methylpiperidine-1-carboxamide could be attached to a prochiral substrate. The steric and electronic properties of the chiral piperidine moiety would then influence the approach of a reagent to the substrate, favoring the formation of one enantiomer of the product over the other. After the reaction, the chiral auxiliary would be cleaved from the product, and could ideally be recovered for reuse.

Furthermore, chiral amines and their derivatives can act as organocatalysts in a variety of asymmetric transformations. Given the presence of multiple nitrogen atoms, derivatives of 4-amino-N-methylpiperidine-1-carboxamide could potentially be explored as ligands for metal-catalyzed asymmetric reactions or as organocatalysts themselves. However, extensive research and development would be required to establish its efficacy in such roles. The development of racemization-free methods for peptide synthesis highlights the ongoing search for novel chiral reagents. rsc.org

Mechanistic Insights into Molecular Level Interactions in Vitro

Molecular Recognition Mechanisms with Biological Macromolecules (e.g., enzymes, receptors)

Detailed experimental data from techniques such as X-ray crystallography or NMR spectroscopy, which are essential for elucidating the precise molecular recognition mechanisms of 4-amino-N-methylpiperidine-1-carboxamide with biological macromolecules, are not available in the current body of scientific literature. However, analysis of structurally related compounds allows for postulations on its potential interaction patterns.

Specific binding site characterizations for 4-amino-N-methylpiperidine-1-carboxamide are not documented. Research on more complex molecules containing the 4-aminopiperidine-4-carboxamide (B8721957) core, such as inhibitors of Protein Kinase B (PKB), has shown that the 4-amino group can form critical interactions within enzyme active sites. For instance, in a related series of compounds, the 4-amino group was observed to interact with glutamate (B1630785) residues in the PKB binding pocket nih.gov. It is plausible that the primary amine of 4-amino-N-methylpiperidine-1-carboxamide could engage in similar interactions with acidic residues in a protein's binding site.

Derivatives of piperidine-4-carboxamide have also been identified as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease nih.gov. Molecular docking and X-ray crystallography of a related inhibitor revealed its binding within the active site of sQC nih.gov. This suggests that the piperidine-4-carboxamide scaffold can be accommodated in enzyme active sites, though the specific interactions are dictated by the other substituents present.

Without experimental structural data for 4-amino-N-methylpiperidine-1-carboxamide in complex with a biological macromolecule, a definitive elucidation of its specific hydrogen bonding and van der Waals interactions is not possible. However, based on its chemical structure, several potential interactions can be inferred. The primary amine at the 4-position and the N-H group of the carboxamide can act as hydrogen bond donors. The carbonyl oxygen of the carboxamide and the nitrogen atoms of the piperidine (B6355638) ring and the primary amine can serve as hydrogen bond acceptors.

In a study of related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the amide N-H was observed to form a hydrogen bond with the side chain of an aspartate residue in the active site of PKB nih.gov. This highlights the potential for the carboxamide moiety of the title compound to engage in similar hydrogen bonding.

Influence on Biochemical Pathways (Purely Mechanistic, No Efficacy Data)

There is a lack of published research detailing the specific mechanistic influence of 4-amino-N-methylpiperidine-1-carboxamide on biochemical pathways. The available information is on related, more complex molecules.

No studies have been identified that specifically investigate the enzyme inhibition or activation mechanisms of 4-amino-N-methylpiperidine-1-carboxamide. The piperidine scaffold is a common feature in many enzyme inhibitors researchgate.netacs.org. For example, various piperidine derivatives have been investigated as inhibitors of enzymes such as α-glucosidase and monoamine oxidase researchgate.netacs.org. The inhibitory mechanism of these derivatives is highly dependent on the nature and position of the substituents on the piperidine ring.

The ability of 4-amino-N-methylpiperidine-1-carboxamide to modulate protein-protein interactions has not been reported in the scientific literature.

Intermolecular Interactions and Self-Assembly

There is no available data on the intermolecular interactions and self-assembly properties of 4-amino-N-methylpiperidine-1-carboxamide. The presence of hydrogen bond donors and acceptors in its structure suggests the potential for self-association through hydrogen bonding in the solid state or in non-polar solvents, but this has not been experimentally verified.

Hydrogen Bonding Networks in Solution or Solid State

The capacity of 4-amino-N-methylpiperidine-1-carboxamide to form hydrogen bonds is a defining feature of its molecular structure. The molecule possesses multiple sites for both donating and accepting hydrogen bonds, which would dictate its conformation, solubility, and interactions with other molecules.

The primary amine (-NH₂) at the 4-position of the piperidine ring is a potent hydrogen bond donor. The two hydrogen atoms can interact with electronegative atoms such as oxygen or nitrogen on neighboring molecules. The nitrogen atom of this amine group also has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.

The N-methylcarboxamide group (-C(=O)N(CH₃)-) is a key player in forming hydrogen bonding networks. The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with donor groups like the primary amine of another molecule. The amide nitrogen itself lacks a hydrogen atom for donation due to the methyl and piperidine ring substitutions. However, the presence of the N-H group from the primary amine on the same or an adjacent molecule can lead to the formation of robust intermolecular hydrogen bonds.

In the solid state, it is anticipated that 4-amino-N-methylpiperidine-1-carboxamide would form extended, three-dimensional hydrogen-bonding networks. These networks would likely involve the primary amine of one molecule donating a hydrogen to the carbonyl oxygen of a neighboring molecule. This type of interaction is common in the crystal structures of similar small molecules containing both amine and amide functionalities. For instance, studies on related piperidine derivatives have shown that N-H···O hydrogen bonds are a predominant feature in their crystal packing. nih.gov

In solution, the extent and nature of hydrogen bonding would be highly dependent on the solvent. In protic solvents, such as water or alcohols, the compound would engage in hydrogen bonding with the solvent molecules. In aprotic solvents, the intermolecular hydrogen bonding between molecules of 4-amino-N-methylpiperidine-1-carboxamide would be more pronounced.

Table 1: Potential Hydrogen Bond Donor and Acceptor Sites in 4-amino-N-methylpiperidine-1-carboxamide

| Functional Group | Atom | Role in Hydrogen Bonding |

| Primary Amine | Nitrogen (N) | Acceptor |

| Hydrogen (H) | Donor | |

| N-methylcarboxamide | Oxygen (O) | Acceptor |

| Nitrogen (N) | Neither (No available H) |

Aggregation Behavior and Its Influence on Reactivity

The propensity for hydrogen bonding directly influences the aggregation behavior of 4-amino-N-methylpiperidine-1-carboxamide in solution. At sufficient concentrations, molecules are likely to self-assemble into larger aggregates or clusters, driven by the formation of intermolecular hydrogen bonds.

This self-assembly can significantly impact the compound's reactivity. The formation of aggregates can shield certain functional groups, reducing their accessibility to reactants. For example, if the primary amine is deeply involved in a hydrogen-bonding network within an aggregate, its reactivity in, for instance, an acylation reaction could be diminished compared to its reactivity as a free molecule in a dilute solution.

Conversely, aggregation could also enhance reactivity in certain scenarios. The pre-organization of molecules within an aggregate might facilitate specific reactions by bringing reactive sites into close proximity and in an optimal orientation. The local environment within an aggregate can also differ significantly from the bulk solution in terms of polarity and dielectric constant, which can, in turn, affect reaction rates.

While direct experimental evidence for the aggregation of 4-amino-N-methylpiperidine-1-carboxamide is not available, the behavior of other amino acid and peptide derivatives provides a strong precedent. nih.govrsc.org These molecules are well-known to self-assemble into a variety of ordered structures, from simple dimers to complex fibrillar networks, primarily through hydrogen bonding and other non-covalent forces. nih.gov

The aggregation behavior is expected to be concentration-dependent. At low concentrations, the compound would likely exist as monomers. As the concentration increases, dimers and small oligomers would form, and at higher concentrations, larger, more complex aggregates could arise. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) could potentially be used to study these concentration-dependent changes in chemical shifts to infer the formation of aggregates.

Table 2: Factors Influencing Aggregation of 4-amino-N-methylpiperidine-1-carboxamide

| Factor | Influence on Aggregation |

| Concentration | Higher concentration generally leads to increased aggregation. |

| Solvent | Aprotic solvents favor intermolecular aggregation; protic solvents can disrupt self-assembly by competing for hydrogen bonds. |

| Temperature | Increased temperature typically disrupts hydrogen bonds and reduces aggregation. |

| pH | Protonation or deprotonation of the primary amine would alter hydrogen bonding capacity and electrostatic interactions, thereby affecting aggregation. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-amino-N-methylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling reactions between piperidine derivatives and carboxamide precursors. For example, analogous compounds (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides) are synthesized by reacting substituted anilines with activated carbonyl intermediates under reflux in aprotic solvents like dichloromethane or ethanol . Optimization includes adjusting temperature (e.g., 60–80°C), using catalysts (e.g., HATU for amide bond formation), and purification via column chromatography .

- Key Techniques : Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and HPLC (>98% purity thresholds) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions. For example, piperidine carboxamides show characteristic peaks at δ 2.5–3.5 ppm (piperidine protons) and δ 165–170 ppm (amide carbonyl) .

- X-ray Crystallography : Unit cell parameters (e.g., , for related compounds) validate molecular geometry . SHELX software refines diffraction data, though challenges like twinning require manual intervention .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition : Derivatives (e.g., 4-pyridinecarboxamides) are studied for binding to carbonic anhydrase isoforms, with IC values determined via fluorometric assays .

- Receptor Targeting : Piperidine carboxamides serve as scaffolds for GPCR modulators, with SAR studies guiding substitutions (e.g., sulfonamide groups for enhanced solubility) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

- Methodology :

- Data Validation : Cross-check experimental data (e.g., values) against theoretical models. SHELXD’s dual-space recycling algorithm improves phase accuracy for low-resolution datasets .

- Twinning Analysis : For twinned crystals, use PLATON to identify twin laws and refine structures with HKLF5 data format in SHELXL .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Analog Synthesis : Systematically vary substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to probe steric and electronic effects .

- Biological Assays : Test analogs in dose-response assays (e.g., 10 nM–100 µM ranges) to determine IC values. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides showed enhanced kinase inhibition with electron-withdrawing groups .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ constants) with activity trends .

Q. What strategies address conflicting biological activity data across assay platforms?

- Methodology :

- Assay Standardization : Control variables like buffer pH (e.g., 7.4 for physiological conditions) and ATP concentrations in kinase assays .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cytotoxicity in HEK293 cells) .

- Case Study : Discrepancies in IC values for carboxamide inhibitors were traced to differences in enzyme purity across labs, resolved by SDS-PAGE validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.